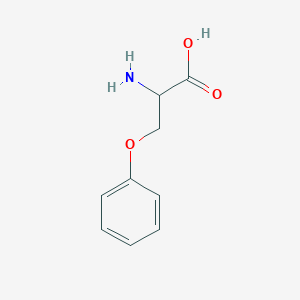
2-アミノ-3-フェノキシプロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of an amino group, a phenoxy group, and a propanoic acid moiety. It is a derivative of alanine, where the hydrogen atom of the hydroxyl group is replaced by a phenoxy group.
科学的研究の応用
2-Amino-3-phenoxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-phenoxypropanoic acid typically involves the reaction of serine with phenol under specific conditions. One common method is the esterification of serine followed by the substitution of the hydroxyl group with a phenoxy group using phenol in the presence of a suitable catalyst . The reaction conditions often include the use of acidic or basic catalysts to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 2-amino-3-phenoxypropanoic acid may involve large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: 2-Amino-3-phenoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted phenoxy derivatives.
作用機序
The mechanism of action of 2-amino-3-phenoxypropanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phenoxy group plays a crucial role in its binding affinity and specificity. The compound may also modulate biochemical pathways by interacting with receptors or other proteins involved in signal transduction .
類似化合物との比較
3-Phenoxyalanine: A direct analog with similar structural features.
O-Phenyl-DL-serine: Another derivative of serine with a phenyl group instead of a phenoxy group.
Uniqueness: 2-Amino-3-phenoxypropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group enhances its hydrophobicity and binding interactions compared to other similar compounds .
生物活性
2-Amino-3-phenoxypropanoic acid, a compound with significant biological implications, has been studied for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
2-Amino-3-phenoxypropanoic acid is characterized by the following chemical structure:
- Molecular Formula : C10H13NO3
- Molecular Weight : 197.22 g/mol
- IUPAC Name : 2-amino-3-(phenoxy)propanoic acid
This compound features an amino group, a phenoxy group, and a propanoic acid backbone, which contribute to its diverse biological activities.
The biological activity of 2-amino-3-phenoxypropanoic acid is primarily mediated through its interaction with various receptors and enzymes. Notably, it has been shown to act as a partial agonist for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating metabolic processes.
PPAR Agonism
Research indicates that 2-amino-3-phenoxypropanoic acid exhibits partial agonistic activity on PPARγ, leading to altered gene expression related to adipogenesis and glucose metabolism. This mechanism is particularly relevant in the context of metabolic disorders such as type 2 diabetes mellitus (T2DM) .
Biological Activities
The compound has been evaluated for several biological activities:
- Antioxidant Activity : It exhibits significant antioxidant properties, which can help mitigate oxidative stress-related damage in cells.
- Anti-inflammatory Effects : Studies have suggested that it can reduce inflammatory markers in various cell types, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that 2-amino-3-phenoxypropanoic acid may possess antimicrobial activity against certain bacterial strains.
Case Study 1: Metabolic Effects
In a study investigating the effects of 2-amino-3-phenoxypropanoic acid on human adipocytes, researchers found that the compound modulated lipid accumulation and insulin sensitivity. The results demonstrated a reduction in adipogenic markers when treated with this compound compared to controls .
Case Study 2: Antioxidant Potential
Another study focused on the antioxidant capabilities of 2-amino-3-phenoxypropanoic acid. The compound was tested using DPPH and ABTS radical scavenging assays, showing IC50 values comparable to standard antioxidants like ascorbic acid . This suggests its potential use in formulations aimed at reducing oxidative stress.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-amino-3-phenoxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBDLDSXPJLCFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














